3-(4-Methoxyphenyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
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Overview
Description
3-(4-Methoxyphenyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a complex organic compound that features a combination of methoxyphenyl, trifluoromethylpyridazinyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one typically involves multi-step procedures. One common approach is to start with the preparation of the intermediate compounds, which are then coupled through various reactions such as nucleophilic substitution and condensation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
3-(4-Methoxyphenyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The piperazinyl group can interact with neurotransmitter receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one: Similar structure but lacks the trifluoromethyl and piperazinyl groups.
1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one: Similar structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of 3-(4-Methoxyphenyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the piperazinyl group provides potential interactions with biological targets .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-28-15-5-2-14(3-6-15)4-9-18(27)26-12-10-25(11-13-26)17-8-7-16(23-24-17)19(20,21)22/h2-3,5-8H,4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQVPDZHIVDZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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